molecular formula C16H19ClN4O B12265401 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Cat. No.: B12265401
M. Wt: 318.80 g/mol
InChI Key: SVQTXYSVHILGRU-UHFFFAOYSA-N
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Description

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C16H19ClN4O/c1-22-16-10-15(18-12-19-16)21-7-5-20(6-8-21)11-13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3

InChI Key

SVQTXYSVHILGRU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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